3-Bromoheptane
Overview
Description
3-Bromoheptane: is an organic compound with the molecular formula C7H15Br . It is a member of the alkyl halides family, specifically a brominated derivative of heptane. The compound is characterized by the presence of a bromine atom attached to the third carbon of the heptane chain. It is a clear liquid at room temperature and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromoheptane can be synthesized through the bromination of heptane. The process involves the free radical halogenation of heptane using bromine (Br2) in the presence of ultraviolet light or a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds as follows:
C7H16+Br2→C7H15Br+HBr
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the same bromination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The bromination is usually carried out in a continuous flow reactor to maintain consistent reaction conditions and to facilitate the separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoheptane undergoes several types of chemical reactions, including:
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Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. For example, when this compound reacts with sodium hydroxide (NaOH), it forms 3-heptanol.
C7H15Br+NaOH→C7H15OH+NaBr
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Elimination Reactions: this compound can undergo elimination reactions to form alkenes. For instance, when treated with a strong base like potassium tert-butoxide (KOtBu), it forms 3-heptene.
C7H15Br+KOtBu→C7H14+KBr+tBuOH
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as solvent, reflux conditions.
Elimination: Potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent, elevated temperatures.
Major Products:
Nucleophilic Substitution: 3-Heptanol
Elimination: 3-Heptene
Scientific Research Applications
3-Bromoheptane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic chemistry.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical compounds, particularly those that require a brominated intermediate.
Material Science: this compound is used in the preparation of materials with specific properties, such as polymers and surfactants.
Biological Studies: It is used in studies involving the modification of biological molecules, where the bromine atom can be replaced with other functional groups to study their effects.
Mechanism of Action
The mechanism of action of 3-Bromoheptane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon atom. In elimination reactions, the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine, leading to the formation of a double bond and the expulsion of the bromine atom.
Comparison with Similar Compounds
1-Bromoheptane: A brominated heptane with the bromine atom attached to the first carbon.
2-Bromoheptane: A brominated heptane with the bromine atom attached to the second carbon.
3-Bromopentane: A brominated pentane with the bromine atom attached to the third carbon.
Comparison:
1-Bromoheptane and 2-Bromoheptane: These compounds differ in the position of the bromine atom on the heptane chain. The position of the bromine atom affects the reactivity and the types of reactions the compound can undergo. For example, 1-Bromoheptane is more likely to undergo nucleophilic substitution reactions at the terminal carbon, while 3-Bromoheptane undergoes substitution at the third carbon.
3-Bromopentane: This compound has a shorter carbon chain compared to this compound. The length of the carbon chain influences the physical properties, such as boiling point and solubility, as well as the reactivity of the compound.
This compound’s unique position of the bromine atom on the third carbon makes it a versatile compound in organic synthesis, allowing for specific modifications and reactions that are not possible with its isomers or shorter-chain analogs.
Properties
IUPAC Name |
3-bromoheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHXKYLLJRLHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883786 | |
Record name | Heptane, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1974-05-6 | |
Record name | 3-Bromoheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1974-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001974056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane, 3-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptane, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromoheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 3-bromoheptane from silver (+)-2-ethylhexanoate?
A1: The research by Bell and Smyth [] focuses on understanding reaction mechanisms involving "positive" bromine. They successfully synthesized optically active this compound from optically active silver (+)-2-ethylhexanoate. This finding is significant because it suggests a stereospecific reaction mechanism where the configuration of the starting material influences the configuration of the product. This insight contributes to a deeper understanding of reactions involving electrophilic bromine species.
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